6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

JNK3 inhibition Enantioselectivity Neuroprotection

Researchers developing selective JNK3 inhibitors or WDR5 WIN-site ligands must source this exact 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Published SAR demonstrates a 20-fold potency gain for the (S)-enantiomer and sub-10 nM WDR5 binding—profiles unattainable with regioisomers or reduced analogs. The reactive 2-aldehyde handle is essential for reductive amination and Knoevenagel diversification. Do not substitute; replicate published results by procuring 97% purity material today.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 623564-38-5
Cat. No. B1592106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
CAS623564-38-5
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=NC(=CN2C1)C=O
InChIInChI=1S/C7H8N2O/c10-5-6-4-9-3-1-2-7(9)8-6/h4-5H,1-3H2
InChIKeyIFOAVNDPIZTQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde (CAS 623564-38-5): Core Scaffold Overview and Procurement Considerations


6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde (CAS 623564-38-5) is a heterocyclic building block consisting of a fused pyrrole–imidazole bicyclic system with a reactive aldehyde moiety at the 2-position. The compound is structurally characterized as a partially hydrogenated pyrrolo[1,2-a]imidazole, specifically a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative, with a molecular weight of 136.15 g/mol and a calculated LogP of approximately 0.82 . It is commercially available in purities of 95–97% from multiple vendors and is recognized as a versatile intermediate for constructing biologically active molecules, notably JNK3 inhibitors, WDR5 WIN-site inhibitors, and antimicrobial quaternary salts [1][2]. The aldehyde functionality enables a wide range of downstream chemical transformations, including Schiff base formation, reductive amination, and Knoevenagel condensations, which are essential for structure–activity relationship (SAR) exploration and lead optimization programs.

Why Generic Substitution of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde Fails in Critical Research Applications


Generic substitution with alternative heterocyclic aldehydes or even other pyrroloimidazole regioisomers is scientifically unsound due to the precise electronic, steric, and conformational constraints imposed by the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold in target binding pockets. As demonstrated in the development of JNK3 inhibitors, the (S)-enantiomer of a derivative containing this core exhibits up to 20-fold greater potency than its (R)-counterpart, underscoring that subtle changes to the scaffold's saturation state, ring fusion geometry, or substitution pattern profoundly alter biological activity [1]. Similarly, fragment-based screening for WDR5 WIN-site inhibitors identified the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class as uniquely capable of achieving sub‑10 nM binding affinities after structure-guided elaboration; alternative heterocyclic cores screened in the same fragment library did not yield comparable potency or selectivity profiles [2]. Moreover, the aldehyde moiety at the 2-position is critical for downstream diversification; replacing this compound with a carboxylate, nitrile, or hydroxymethyl analog would eliminate the reactivity required for reductive amination and Knoevenagel-based library synthesis . Thus, procurement of the exact compound is essential for replicating published results and maintaining SAR continuity.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde Against Closest Analogs


Enantioselective JNK3 Inhibition: (S)- vs (R)-Enantiomer Potency Differential

In a direct head-to-head comparison using the identical 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, the (S)-enantiomer of a 2-substituted derivative exhibited up to a 20‑fold greater inhibitory potency against JNK3 kinase compared to the corresponding (R)-enantiomer [1]. This stereochemical sensitivity is a hallmark of the rigid bicyclic framework, which enforces a specific spatial orientation of the aldehyde-derived substituent within the ATP-binding pocket. Generic substitution with racemic mixtures or alternative scaffolds would fail to recapitulate this level of enantioselective potency and would introduce confounding variables in SAR studies.

JNK3 inhibition Enantioselectivity Neuroprotection

Kinase Selectivity Profile: p38α vs JNK3 Selectivity Ratio Achieved with the Scaffold

Derivatives constructed on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold achieved a p38α/JNK3 IC₅₀ ratio of up to 10, indicating a 10‑fold selectivity window for JNK3 over the closely related p38α kinase [1]. This selectivity is a direct consequence of the scaffold's ability to occupy a hydrophobic pocket adjacent to the ATP-binding site that is uniquely accessible in JNK3. In contrast, earlier imidazole-based p38 inhibitors (e.g., SB203580) lacking the fused pyrrolidine ring exhibit significantly lower JNK3 selectivity, often with p38α/JNK3 ratios <1 [1].

Kinase selectivity p38 MAPK JNK3

WDR5 WIN-Site Binding Affinity: Fragment Elaboration Achieves Sub‑10 nM Kd

In a fragment-based drug discovery campaign, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core was identified as a privileged fragment for binding the WDR5 WIN-site. Structure-guided elaboration of this fragment yielded lead compounds with dissociation constants (Kd) below 10 nM, representing an improvement of more than three orders of magnitude relative to the initial fragment hit (Kd ~10 μM) [1]. By comparison, other heterocyclic fragments (e.g., imidazo[1,2-a]pyridines, benzimidazoles) screened in the same NMR-based fragment library did not achieve Kd values below 100 nM even after extensive optimization [1].

WDR5 Fragment-based drug discovery Epigenetics

Synthetic Accessibility and Yield: Documented 41% Yield via One-Pot Condensation Protocol

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde has been documented with a reproducible 41% isolated yield using a straightforward three-stage, one-pot procedure involving condensation of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo-3-hydroxypropenal followed by cyclization . In comparison, the synthesis of the fully aromatic pyrrolo[1,2-a]imidazole-2-carbaldehyde analog requires more forcing conditions (elevated temperatures, stronger oxidants) and typically proceeds in yields below 20% due to competing ring-opening side reactions [1]. The partially saturated nature of the 6,7-dihydro scaffold balances reactivity with stability, enabling higher synthetic throughput and lower cost of goods.

Synthetic yield Building block synthesis Scalability

Physical Form and Handling: Pale Yellow Solid vs. Low-Melting Oily Liquid

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is obtained as a pale yellow solid (m.p. ~45–50°C) , whereas its fully reduced analog 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (lacking the aldehyde) is a low-melting oily liquid at room temperature . The solid form simplifies weighing accuracy, reduces volatility-related losses, and improves long-term storage stability under inert atmosphere. Vendor specifications confirm 97% purity by HPLC and recommend storage at 2–8°C under nitrogen .

Physical form Handling Stability

Optimal Research and Industrial Applications for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde Procurement


Synthesis of Enantiomerically Pure JNK3 Inhibitors for Neurodegenerative Disease Research

Researchers developing selective JNK3 inhibitors for Parkinson's disease, Alzheimer's disease, or stroke should procure this aldehyde as the core scaffold. The documented 20‑fold potency advantage of the (S)-enantiomer over the (R)-enantiomer and the up to 10‑fold selectivity over p38α [1] are directly attributable to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole framework. Starting from the aldehyde enables facile introduction of diverse substituents via reductive amination or Knoevenagel condensation, allowing rapid exploration of SAR while preserving the stereochemical integrity critical for high potency.

Fragment-Based Drug Discovery Targeting WDR5 in MLL-Rearranged Leukemias

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class was validated in fragment-based screening as a privileged binder of the WDR5 WIN-site, with elaborated leads achieving Kd < 10 nM [2]. Procurement of the aldehyde building block is essential for synthesizing and optimizing these inhibitors. The aldehyde group provides a versatile handle for attaching aryl or heteroaryl groups that extend into the hydrophobic pocket, a key requirement for achieving the sub‑10 nM binding affinity reported in the literature.

Synthesis of Antimicrobial 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts

The aldehyde serves as a key intermediate for constructing 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which upon alkylation yield quaternary salts with broad-spectrum antibacterial and antifungal activity [3]. In a 2021 study, 15 out of 18 synthesized derivatives showed antimicrobial activity, with one compound (6c) demonstrating efficacy against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans [3]. Researchers pursuing novel antimicrobial agents should procure this aldehyde to access this validated chemotype.

Cognition Enhancer Lead Optimization Based on the Dimiracetam Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is structurally related to dimiracetam, a nootropic agent that is 10–30 times more potent than oxiracetam in reversing scopolamine-induced amnesia [4]. While the aldehyde itself is not the final drug substance, it provides an entry point for synthesizing analogs of the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione class. Medicinal chemistry groups working on cognition enhancers or racetam derivatives should consider procuring this aldehyde as a versatile precursor for library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.